Synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole: An In-depth Technical Guide
Synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide is structured to provide not only a step-by-step synthetic protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and analytical characterization. We will first explore the strategic synthesis of the precursor, 5-bromo-2-methyl-1H-indole, via the well-established Fischer indole synthesis. Subsequently, a detailed methodology for the selective reduction of the indole ring to the desired indoline will be presented. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights and a robust procedural framework for the successful preparation of this valuable molecule.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a valuable template for the design of molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the indoline ring, as in 5-bromo-2-methyl-2,3-dihydro-1H-indole, offers several strategic advantages in drug design. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a diverse chemical space.[1] Additionally, the lipophilicity and electronic properties imparted by the bromine and methyl substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This guide will focus on a reliable and scalable two-step synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole, commencing with the synthesis of its aromatic precursor.
Synthetic Strategy: A Two-Step Approach
The synthesis of 5-bromo-2-methyl-2,3-dihydro-1H-indole is most effectively achieved through a two-step process:
-
Step 1: Fischer Indole Synthesis of 5-bromo-2-methyl-1H-indole from (4-bromophenyl)hydrazine and acetone.
-
Step 2: Reduction of the resulting 5-bromo-2-methyl-1H-indole to 5-bromo-2-methyl-2,3-dihydro-1H-indole.
This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of each step.
Caption: Overall two-step synthetic workflow.
Step 1: Fischer Indole Synthesis of 5-bromo-2-methyl-1H-indole
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and a ketone or aldehyde.[3]
Reaction Mechanism
The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement followed by cyclization and aromatization.[2]
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol
This protocol details the synthesis of 5-bromo-2-methyl-1H-indole from (4-bromophenyl)hydrazine hydrochloride and acetone, using anhydrous zinc chloride as the Lewis acid catalyst.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-Bromophenyl)hydrazine hydrochloride | 223.48 | 10.0 g | 0.0447 |
| Acetone | 58.08 | 3.12 g (3.95 mL) | 0.0537 |
| Anhydrous Zinc Chloride | 136.30 | 7.32 g | 0.0537 |
| Ethanol (anhydrous) | 46.07 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | 3 x 100 mL | - |
| Brine (Saturated NaCl solution) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
500 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Hydrazone Formation (in situ):
-
To a 500 mL round-bottom flask, add (4-bromophenyl)hydrazine hydrochloride (10.0 g, 0.0447 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture at room temperature until the solid is mostly dissolved.
-
Add acetone (3.95 mL, 0.0537 mol) to the solution and continue stirring at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).[4]
-
-
Fischer Indole Cyclization:
-
To the mixture from the previous step, carefully add anhydrous zinc chloride (7.32 g, 0.0537 mol) in portions. The mixture may become warm.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 2-4 hours, monitoring the progress of the reaction by TLC.[4]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 300 mL of ice-water with vigorous stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.
-
The product is typically a light yellow to tan solid.
-
Step 2: Reduction of 5-bromo-2-methyl-1H-indole to 5-bromo-2-methyl-2,3-dihydro-1H-indole
The reduction of the indole ring to an indoline is a crucial step. While various reducing agents can be employed, sodium cyanoborohydride (NaBH₃CN) in acetic acid is a particularly effective and selective method for this transformation, avoiding over-reduction.[5] A combination of sodium borohydride and trifluoroacetic acid has also been reported for the reduction of indoles to indolines.[6][7]
Reaction Mechanism
The reduction of indoles with sodium cyanoborohydride in an acidic medium is believed to proceed through the following steps:[6]
Caption: Proposed mechanism for the reduction of the indole ring.
Experimental Protocol
This protocol details the reduction of 5-bromo-2-methyl-1H-indole to the target indoline using sodium cyanoborohydride in glacial acetic acid.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2-methyl-1H-indole | 210.07 | 5.0 g | 0.0238 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 3.0 g | 0.0477 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Sodium Hydroxide (1 M solution) | 40.00 | As needed | - |
| Ethyl Acetate | 88.11 | 3 x 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
250 mL Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 5-bromo-2-methyl-1H-indole (5.0 g, 0.0238 mol) in glacial acetic acid (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium cyanoborohydride (3.0 g, 0.0477 mol) to the stirred solution in small portions, maintaining the temperature at 0 °C. Caution: Hydrogen gas may be evolved. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.[5]
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker of ice water (200 mL).
-
Neutralize the acidic solution by slowly adding 1 M sodium hydroxide solution at 0 °C until the pH is approximately 8. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 5-bromo-2-methyl-2,3-dihydro-1H-indole.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product, which is typically a solid.
-
Characterization of 5-bromo-2-methyl-2,3-dihydro-1H-indole
Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data.
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons will appear in the range of δ 6.5-7.5 ppm. The proton at C4 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C7 a doublet.
-
The proton at C2 will be a multiplet, coupled to the methyl group and the C3 protons.
-
The protons at C3 will be two distinct signals (diastereotopic), likely appearing as doublets of doublets.
-
The methyl group at C2 will be a doublet.
-
The NH proton will appear as a broad singlet.
-
For the closely related 5-bromoindoline, the following shifts have been reported: δ 7.41 (dd, 1H), 7.29 (d, 1H), 6.64 (d, 1H), 4.56 (t, 1H), 3.75 (q, 2H), 3.07 (td, 2H).[5]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Aromatic carbons will appear in the range of δ 110-155 ppm. The carbon bearing the bromine (C5) will be in the lower end of this range.
-
The aliphatic carbons (C2 and C3) will be in the range of δ 20-60 ppm.
-
The methyl carbon will be in the range of δ 15-25 ppm.
-
For 5-bromoindoline, the following shifts have been reported: δ 151.46, 133.72, 131.67, 130.28, 115.07, 108.79, 47.37, 28.07.[5]
-
-
Mass Spectrometry (EI):
-
Infrared (IR) Spectroscopy (KBr pellet):
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹.
-
C-H (aromatic) stretch: Peaks just above 3000 cm⁻¹.
-
C-H (aliphatic) stretch: Peaks just below 3000 cm⁻¹.
-
C=C (aromatic) stretch: Peaks in the range of 1450-1600 cm⁻¹.
-
C-N stretch: A peak in the range of 1250-1350 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
-
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10]
Reagent-Specific Hazards:
-
(4-Bromophenyl)hydrazine hydrochloride: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Anhydrous Zinc Chloride: Corrosive. Causes severe skin burns and eye damage. It is also hygroscopic and should be handled in a dry environment.
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates highly toxic hydrogen cyanide gas. It is also water-reactive and flammable. Handle with extreme caution under an inert atmosphere if possible.[10]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
5-bromo-2-methyl-2,3-dihydro-1H-indole: As a bromo-substituted aromatic amine, it should be handled with care. It is expected to be harmful if swallowed and may cause skin and eye irritation.[10]
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quench any unreacted sodium cyanoborohydride carefully with a bleach solution before disposal.
Conclusion
This technical guide has outlined a robust and well-documented two-step synthesis for the preparation of 5-bromo-2-methyl-2,3-dihydro-1H-indole. The Fischer indole synthesis provides an efficient route to the key intermediate, 5-bromo-2-methyl-1H-indole, which is then selectively reduced to the target indoline using sodium cyanoborohydride in acetic acid. By providing detailed experimental protocols, mechanistic insights, and crucial safety information, this guide serves as a valuable resource for researchers engaged in the synthesis of functionalized heterocyclic compounds for applications in drug discovery and development. The successful synthesis and characterization of this molecule open avenues for further chemical exploration and the development of novel therapeutic agents.
References
- Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: A New and Convenient Procedure for the N-Alkylation of Amines and the Reduction of Indoles. Journal of the American Chemical Society, 96(25), 7812–7814.
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Gribble, G. W. (2010). On the reaction of indole with sodium borohydride in trifluoroacetic acid. ResearchGate. Retrieved from [Link]
- Zhang, L., et al. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1553.
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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